3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile
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Overview
Description
3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile is a chemical compound with the molecular formula C10H10N4O2S It is known for its unique structure, which includes a benzisothiazole ring system with a hydrazino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile typically involves the reaction of 1,2-benzisothiazole-3(2H)-one 1,1-dioxide with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the benzisothiazole ring.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzisothiazole derivatives .
Scientific Research Applications
3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzisothiazole ring system can interact with various biological receptors, modulating their function and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile
- 3-Ethoxy-1,2-benzothiazole 1,1-dioxide
- [ (1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
Uniqueness
3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a unique scaffold for the development of new chemical entities with diverse applications in research and industry .
Properties
IUPAC Name |
3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-6-3-7-14(12)10-8-4-1-2-5-9(8)17(15,16)13-10/h1-2,4-5H,3,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKMAUQNWZCJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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